![molecular formula C11H9N3O B2910052 3-(1-methyl-1H-benzo[d]imidazol-5-yl)-3-oxopropanenitrile CAS No. 1616099-40-1](/img/structure/B2910052.png)
3-(1-methyl-1H-benzo[d]imidazol-5-yl)-3-oxopropanenitrile
Overview
Description
Benzimidazoles are a class of heterocyclic aromatic organic compounds. This class of compounds consists of a fusion of benzene and imidazole . They are key components to functional molecules that are used in a variety of everyday applications .
Synthesis Analysis
The synthesis of benzimidazoles has been a topic of interest in recent years due to their wide range of applications. Recent advances in the synthesis of substituted imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis
The benzimidazole ring system is a bicyclic heteroaromatic ring system that is composed of a benzene ring fused to an imidazole ring . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .Chemical Reactions Analysis
Benzimidazoles are known to undergo a variety of chemical reactions. Recent research has focused on the synthesis of imidazoles via methods that form one of the heterocycle’s core bonds .Physical And Chemical Properties Analysis
Benzimidazoles are generally solid at room temperature and are highly soluble in water and other polar solvents .Scientific Research Applications
Therapeutic Potential
Imidazole, which is a core component of “3-(1-methyl-1H-benzo[d]imidazol-5-yl)-3-oxopropanenitrile”, has a broad range of chemical and biological properties . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antimicrobial Activity
Silver (I) complexes of benzimidazole have been synthesized and screened for their antimicrobial activity against S. epidermidis, S. aureus and C. albicans .
Antitumor Potential
1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine have been synthesized and evaluated for antitumor potential against different cell lines such as MCF-7 and CaCo-2 .
Synthesis of Imidazoles
Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .
Blocking of AQ Signal Reception
Successful pharmacological blocking of AQ signal reception at the level of PqsR leads to a reduced transcription of the pqsA-lux genes and ultimately reduction in the luminescence readout .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(1-methylbenzimidazol-5-yl)-3-oxopropanenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-14-7-13-9-6-8(2-3-10(9)14)11(15)4-5-12/h2-3,6-7H,4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBULYAQNBSMOKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)C(=O)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-methyl-1H-benzo[d]imidazol-5-yl)-3-oxopropanenitrile |
Synthesis routes and methods
Procedure details
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